molecular formula C11H11NO3 B2519112 2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile CAS No. 2411298-08-1

2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile

Cat. No.: B2519112
CAS No.: 2411298-08-1
M. Wt: 205.213
InChI Key: YVJXDBKJPYNKAP-UHFFFAOYSA-N
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Description

2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various industrial applications, particularly in the production of epoxy resins and as a crosslinking agent in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile typically involves the reaction of epichlorohydrin with 3-hydroxyphenoxyacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 50-60°C .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile has several applications in scientific research:

    Chemistry: Used as a crosslinking agent in the synthesis of epoxy resins and other polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile involves its interaction with nucleophilic sites in biomolecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls. This reactivity allows the compound to modify proteins and DNA, potentially leading to changes in their function and activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(Oxiran-2-yl)methoxy]phenyl]acetonitrile
  • 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
  • 2-[[3-(Oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

Uniqueness

2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is unique due to its specific combination of an oxirane ring and a phenoxyacetonitrile moiety. This structure imparts distinct reactivity and properties, making it particularly useful in applications requiring strong crosslinking and chemical stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various industrial and research applications .

Properties

IUPAC Name

2-[3-(oxiran-2-ylmethoxy)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-4-5-13-9-2-1-3-10(6-9)14-7-11-8-15-11/h1-3,6,11H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJXDBKJPYNKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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